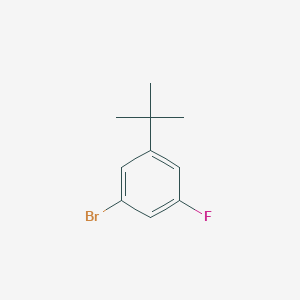

1-Bromo-3-(tert-butyl)-5-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-tert-butyl-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZOQSYMVSKUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250682 | |

| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-38-2 | |

| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-(tert-butyl)-5-fluorobenzene

CAS Number: 1123172-38-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Bromo-3-(tert-butyl)-5-fluorobenzene, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and strategic applications in the development of novel therapeutics. This document is designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: A Strategically Substituted Aromatic Building Block

This compound is a polysubstituted aromatic compound featuring a bromine atom, a bulky tert-butyl group, and a fluorine atom in a meta,meta-disubstitution pattern.[1][2][3] This unique arrangement of substituents imparts a desirable combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the tert-butyl group can introduce steric hindrance to influence reaction selectivity and modulate the pharmacokinetic properties of target molecules. Furthermore, the fluorine atom is a well-established bioisostere for a hydrogen atom in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.

The strategic placement of these functional groups makes this compound a sought-after precursor for creating novel molecular scaffolds in drug discovery programs targeting a wide array of diseases.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

| Property | Value | Source |

| CAS Number | 1123172-38-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrF | [1][2] |

| Molecular Weight | 231.11 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in a dry environment at room temperature. |

Safety Profile:

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related brominated and fluorinated aromatic compounds suggest the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling.[3]

-

Handling: Use in a well-ventilated area and avoid breathing vapors. Keep away from heat and open flames.

Researchers should always consult the most up-to-date SDS from their supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.

Synthesis of this compound: A Plausible Synthetic Approach

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(tert-butyl)-4-fluorobenzene

-

Rationale: The initial step involves the conversion of the phenolic hydroxyl group to a fluorine atom. A direct fluorination using an electrophilic fluorinating agent like Selectfluor® is a modern and effective method for this transformation.

-

Procedure:

-

To a stirred solution of 4-tert-butylphenol (1.0 eq) in an appropriate solvent such as acetonitrile, add Selectfluor® (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(tert-butyl)-4-fluorobenzene.

-

Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-1-fluorobenzene

-

Rationale: The subsequent step is the regioselective bromination of the activated aromatic ring. The fluorine atom is an ortho-, para-director, and the bulky tert-butyl group will sterically hinder the position ortho to it, thus directing the bromination to the position ortho to the fluorine. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.

-

Procedure:

-

Dissolve 1-(tert-butyl)-4-fluorobenzene (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (1.05 eq) to the solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or GC-MS.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford 2-Bromo-4-(tert-butyl)-1-fluorobenzene.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves a directed ortho-metalation followed by a proton quench to achieve the desired 1,3,5-substitution pattern. The fluorine atom can direct lithiation to the adjacent ortho position. Subsequent protonation will yield the thermodynamically more stable product.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-4-(tert-butyl)-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography or distillation under reduced pressure to obtain this compound.

-

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental to modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Figure 2: Key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of the 3-(tert-butyl)-5-fluorophenyl moiety onto a wide range of molecular scaffolds.

-

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.

-

Ligand: The choice of phosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.

-

Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

-

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[5][6][7] This reaction is of immense importance in the synthesis of pharmaceuticals, as the aryl amine motif is prevalent in many bioactive molecules.

-

Causality of Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Bulky, electron-rich ligands are often preferred to promote the reductive elimination of the C-N bond.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used to deprotonate the amine, making it a more potent nucleophile.

-

Substrate Scope: This reaction is compatible with a wide range of primary and secondary amines, allowing for the synthesis of diverse libraries of compounds for screening.

-

Predicted Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

5.1 ¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-7.5 ppm): Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring.

-

The proton between the bromine and fluorine atoms will likely appear as a triplet with a small coupling constant due to coupling with the two meta protons.

-

The other two protons will appear as multiplets, with coupling to both the other aromatic protons and the fluorine atom.

-

-

Aliphatic Region (δ 1.3-1.5 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected.

5.2 ¹³C NMR Spectroscopy:

-

Aromatic Region (δ 110-170 ppm): Six signals are expected for the six aromatic carbons.

-

The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F coupling, respectively.

-

The carbon attached to the bromine will be downfield.

-

The quaternary carbon of the tert-butyl group will be observed, as will the carbon attached to the tert-butyl group.

-

-

Aliphatic Region (δ 30-35 ppm): A signal for the methyl carbons of the tert-butyl group and a signal for the quaternary carbon of the tert-butyl group.

5.3 Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing the characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

-

Fragmentation: A significant fragment corresponding to the loss of a methyl group from the tert-butyl group (M-15) is anticipated.

5.4 Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the 1100-1300 cm⁻¹ region.

-

C-Br stretching: A peak in the 500-600 cm⁻¹ region.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique substitution pattern provides a platform for introducing steric bulk, modulating electronic properties, and enhancing metabolic stability in target molecules. A solid understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, will empower researchers to strategically incorporate this reagent into their synthetic designs, accelerating the discovery of novel and effective therapeutics.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

1-Bromo-3,5-di-tert-butylbenzene. PubChem, National Center for Biotechnology Information. [Link]

- Method for producing 1-bromo-3-fluorobenzene.

-

1-Bromo-3-tert-butylbenzene. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

1-Bromo-3,5-ditert-butylbenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Supporting Information. ACS Publications. [Link]

-

Benzene, 1-bromo-3,5-difluoro-. NIST WebBook. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

-

tert-butyl bromoacetate. Organic Syntheses. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

This compound. AOBChem. [Link]

-

Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. [Link]

-

Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]

-

Benzene, 1,3,5-tri-tert-butyl-. NIST WebBook. [Link]

Sources

- 1. This compound | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. aobchem.com [aobchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 1-Bromo-3-(tert-butyl)-5-fluorobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Bromo-3-(tert-butyl)-5-fluorobenzene, a key building block in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a representative synthetic workflow, discuss its critical role in the development of novel therapeutics, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₂BrF.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, a fluorine atom, and a sterically bulky tert-butyl group arranged in a 1,3,5-substitution pattern. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.

The molecular weight of this compound is a critical parameter for stoichiometric calculations in reaction planning. Based on its atomic composition, the calculated molecular weight is 231.11 g/mol .[2] Other key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 231.11 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₂BrF | [1][2][3] |

| CAS Number | 1123172-38-2 | [1][2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | NEZOQSYMVSKUSO-UHFFFAOYSA-N | [1][2] |

| Storage Conditions | Sealed in dry, room temperature | [2][4] |

Synthesis Strategy: A Representative Workflow

The synthesis of this compound is not a trivial single-step process due to the specific arrangement of its substituents. Direct bromination of 1-(tert-butyl)-3-fluorobenzene would likely yield a mixture of isomers that are difficult to separate due to similar boiling points.[5] Therefore, a more regioselective, multi-step approach is typically employed. A plausible synthetic route can be conceptualized starting from a more readily available precursor like 4-tert-butylphenol.[6]

The following workflow illustrates a logical, though generalized, synthetic pathway. The key is to introduce the functional groups in a controlled sequence that directs their final positions on the aromatic ring.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1123172-38-2 [sigmaaldrich.com]

- 3. This compound | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1123172-38-2|this compound|BLD Pharm [bldpharm.com]

- 5. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 6. 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(tert-butyl)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(tert-butyl)-5-fluorobenzene is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The presence of bromine, a fluorine atom, and a sterically demanding tert-butyl group on the benzene ring provides multiple points for synthetic modification and allows for the fine-tuning of molecular properties. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this compound, focusing on the underlying chemical principles and offering detailed experimental protocols.

The strategic placement of the substituents makes this compound an attractive intermediate for the synthesis of complex molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule, enhance metabolic stability, and improve bioavailability in drug candidates. The tert-butyl group provides steric bulk, which can be used to control molecular conformation and interactions.

This document will detail a preferred synthetic pathway, commencing with the synthesis of the key precursor, 3-(tert-butyl)-5-fluoroaniline, followed by its conversion to the target molecule via a Sandmeyer reaction.

Strategic Approach: The Sandmeyer Reaction Pathway

The most logical and well-established method for the introduction of a bromine atom at a specific position on an aromatic ring, particularly when directed by an amino group, is the Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine followed by the copper-catalyzed displacement of the diazonium group with a bromide ion.[1][2]

Therefore, the synthesis of this compound is best approached by first synthesizing the corresponding aniline, 3-(tert-butyl)-5-fluoroaniline. This precursor is not readily commercially available and its synthesis is a critical part of the overall process.

The overall synthetic strategy can be visualized as a two-stage process:

Sources

An In-depth Technical Guide to 1-Bromo-3-(tert-butyl)-5-fluorobenzene

This guide provides a comprehensive technical overview of 1-Bromo-3-(tert-butyl)-5-fluorobenzene, a substituted aromatic compound with significant utility in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a bulky tert-butyl group and two different halogen atoms, imparts specific reactivity and properties that make it a valuable building block for complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon.[1] The benzene ring is substituted at the 1, 3, and 5 positions, a substitution pattern that can be challenging to achieve directly and often requires multi-step synthetic strategies.[2][3]

The key structural features are:

-

Aromatic Core: A stable benzene ring.

-

Bromo Group: A versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Stille) and is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions.[4][5]

-

Tert-butyl Group: A sterically bulky group that can influence the regioselectivity of reactions on the aromatic ring and can improve the solubility of the molecule in organic solvents.

-

Fluoro Group: An electron-withdrawing group that can modulate the electronic properties of the benzene ring, affecting its reactivity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6]

A visual representation of the chemical structure is provided below:

Caption: Conceptual synthesis workflow for 1,3,5-trisubstituted benzenes.

A more specific, though not explicitly detailed in the provided search results, synthetic route could involve the bromination of a fluorinated tert-butylbenzene precursor. The directing effects of the existing substituents would be crucial for the success of such a step. For instance, starting with 1-(tert-butyl)-3-fluorobenzene, bromination would likely be directed by the activating tert-butyl group to the ortho and para positions. Achieving the desired meta-substitution relative to the tert-butyl group would necessitate a more intricate strategy.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The tert-butyl group will appear as a singlet, integrating to nine protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts. Decoupling experiments can simplify the spectrum and aid in peak assignment. [7]* ¹⁹F NMR: The fluorine NMR spectrum will provide a signal for the single fluorine atom, with its chemical shift and coupling constants providing valuable information about its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. [8]For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). [8][9]Fragmentation may involve the loss of the bromine atom or cleavage of the tert-butyl group. [8]

Chemical Reactivity and Applications

The unique arrangement of substituents in this compound makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Cross-Coupling Reactions

The bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [4][10]This allows for the formation of a new carbon-carbon bond at the 1-position, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The steric hindrance from the adjacent tert-butyl group can influence the efficiency and outcome of these reactions.

A representative Suzuki-Miyaura coupling reaction is depicted below:

Caption: Suzuki-Miyaura coupling of this compound.

Grignard Reagent Formation

The bromo group can be converted into a Grignard reagent by reacting with magnesium metal. [11][12]The resulting organomagnesium compound is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters. [13][14] Experimental Protocol: Grignard Reagent Formation

-

Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether is a common solvent. [11]2. Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface. [12]3. Addition: Slowly add a solution of this compound in anhydrous ether to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Completion: Once the addition is complete, continue stirring until all the magnesium has reacted. The resulting solution of the Grignard reagent can then be used in subsequent reactions.

Role in Drug Discovery

Substituted aromatic compounds are fundamental scaffolds in many pharmaceutical agents. [6]The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups. [15]The tert-butyl group can provide steric bulk, which can be crucial for selective binding to a biological target. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. []While specific applications of this exact compound are not detailed in the provided search results, related structures like 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene have shown potential in anticancer, anti-inflammatory, and antimicrobial research. [15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with H-statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335). [17]Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature. [17]

References

-

This compound. Sigma-Aldrich.

-

This compound. MilliporeSigma.

-

This compound. CymitQuimica.

-

This compound. PubChem.

-

This compound. BLDpharm.

-

1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene. Benchchem.

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

-

Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Science Publishing Group.

-

Synthesis of di- and tri-substituted benzenes. BrainKart.

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Pharmaffiliates.

-

Direct construction of 1,3,5‐trisubstituted benzene core. ResearchGate.

-

1-Tert-butyl-3-broMo-5-fluorobenzene. ChemicalBook.

-

Grignard Reaction. University of Wisconsin-Madison.

-

A simple and efficient synthesis of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene. Semantic Scholar.

-

Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe.

-

Halogenated Organic Compounds. Spectroscopy Online.

-

Grignard Reaction. IntechOpen.

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry.

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

-

1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum. ChemicalBook.

-

This compound. AOBChem USA.

-

A New Benzene Synthesis for 1,3- and 1,3,5-Substitution. ResearchGate.

-

Suzuki Coupling. Organic Chemistry Portal.

-

6-CHLORO-1-HEXENE. Organic Syntheses.

-

The Grignard Reaction. Chemistry at Winthrop University.

-

Process for the preparation of 1-bromo-3,5-difluorobenzene. SciSpace.

-

Method for producing 1-bromo-3-fluorobenzene. Google Patents.

-

Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate.

-

Grignard Reagent Reaction Mechanism. YouTube.

-

Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.

-

5-Bromo-1,2,3-trifluorobenzene. Magritek.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

1-Bromo-3,5-ditert-butylbenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase.

-

Benzene, 1-bromo-3-fluoro-. NIST WebBook.

-

Research status and application progress of small molecule drug screening technology. BOC Sciences.

-

1-Bromo-3-(tert-butyl)-5-methylbenzene. BLDpharm.

-

1-Bromo-3-(tert-butyl)-5-methylbenzene. LookChem.

Sources

- 1. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. magritek.com [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 17. This compound | 1123172-38-2 [sigmaaldrich.com]

A Spectroscopic Guide to 1-Bromo-3-(tert-butyl)-5-fluorobenzene: Structure Elucidation and Data Interpretation

Introduction

1-Bromo-3-(tert-butyl)-5-fluorobenzene is a substituted aromatic compound with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, and a fluorine atom in a meta-disubstituted arrangement, imparts specific chemical reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the expected spectral features, present predicted data based on established principles, and offer insights into the experimental considerations for acquiring and interpreting these spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important building block.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectral characteristics. The asymmetry of the 1,3,5-trisubstituted benzene ring, along with the presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and a halogen with a distinct isotopic signature (Br), gives rise to a unique and informative set of spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Rationale: The choice of solvent and magnetic field strength are critical for resolving the fine couplings in the aromatic region. A deuterated solvent with minimal residual proton signals, such as chloroform-d (CDCl₃), is standard. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.35 | Singlet (s) | 9H | -C(CH₃)₃ |

| ~ 7.10 | Doublet of triplets (dt) | 1H | H-6 |

| ~ 7.25 | Triplet (t) | 1H | H-4 |

| ~ 7.40 | Doublet of triplets (dt) | 1H | H-2 |

Interpretation and Causality:

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at approximately 1.35 ppm. This upfield shift is characteristic of aliphatic protons.

-

Aromatic Protons: The three aromatic protons are in distinct chemical environments due to the different electronic effects of the substituents.

-

The fluorine atom is strongly electronegative and will have a significant effect on the chemical shifts and coupling constants of the neighboring protons.

-

The bromine atom is also electronegative but less so than fluorine.

-

The tert-butyl group is electron-donating through hyperconjugation.

-

-

Splitting Patterns: The aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-6: This proton is coupled to H-2 (meta coupling, J ≈ 2-3 Hz) and to the fluorine at C-5 (meta coupling, J ≈ 5-8 Hz), resulting in a doublet of triplets.

-

H-4: This proton is coupled to H-2 and H-6 (meta couplings, J ≈ 2-3 Hz), appearing as a triplet. It will also have a smaller para-coupling to the fluorine atom.

-

H-2: This proton is coupled to H-6 (meta coupling, J ≈ 2-3 Hz) and to H-4 (meta coupling, J ≈ 2-3 Hz), and will also exhibit a long-range coupling to the fluorine atom, resulting in a complex multiplet, likely a doublet of triplets.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Rationale: Proton-decoupled ¹³C NMR is essential to simplify the spectrum to single lines for each unique carbon atom. The presence of fluorine will introduce C-F couplings, which can provide valuable structural information. Running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 31.5 | - | -C(CH₃)₃ | | ~ 35.0 | - | -C(CH₃)₃ | | ~ 115.0 | ¹JCF ≈ 250 | C-5 | | ~ 118.0 | ³JCF ≈ 8 | C-1 | | ~ 122.5 | ²JCF ≈ 25 | C-4 | | ~ 129.0 | ⁴JCF ≈ 3 | C-2 | | ~ 150.0 | ³JCF ≈ 3 | C-3 | | ~ 163.0 | ¹JCF ≈ 250 | C-F |

Interpretation and Causality:

-

tert-Butyl Carbons: The methyl carbons of the tert-butyl group will appear around 31.5 ppm, and the quaternary carbon will be around 35.0 ppm.

-

Aromatic Carbons:

-

C-F Coupling: The most significant feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-5), typically around 250 Hz. This will split the C-5 signal into a doublet. The other aromatic carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings to the fluorine atom, resulting in further splitting.[1]

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-5) will be significantly downfield. The carbon attached to the bromine (C-1) will be upfield relative to benzene due to the "heavy atom effect". The carbon bearing the tert-butyl group (C-3) will be downfield due to alkyl substitution.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Rationale: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The key is to obtain a spectrum with good resolution to identify the characteristic aromatic and substituent vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~ 1600, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1460, 1370 | Medium | C-H Bend (tert-butyl) |

| ~ 1250 | Strong | Aromatic C-F Stretch |

| ~ 880 | Strong | C-H Out-of-Plane Bending (isolated H) |

| ~ 680 | Medium-Strong | Aromatic C-Br Stretch |

Interpretation and Causality:

-

Aromatic C-H Stretch: The presence of the aromatic ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹.[2]

-

Aliphatic C-H Stretch: The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the tert-butyl group.[3]

-

Aromatic C=C Stretch: The absorptions in the 1600-1470 cm⁻¹ region are due to the stretching of the carbon-carbon double bonds within the benzene ring. The specific pattern can sometimes give clues about the substitution pattern.[4]

-

C-F and C-Br Stretches: The strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration. The C-Br stretch is expected at a lower wavenumber, around 680 cm⁻¹, due to the heavier mass of the bromine atom.[5]

-

Out-of-Plane Bending: The substitution pattern of the aromatic ring influences the C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring with isolated hydrogens, a strong band around 880 cm⁻¹ is expected.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Rationale: Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules. The high energy of EI (typically 70 eV) causes fragmentation, which provides structural clues.

Predicted Mass Spectrum (EI):

| m/z | Relative Abundance | Identity |

| 230/232 | High | [M]⁺ (Molecular Ion) |

| 215/217 | Very High | [M - CH₃]⁺ |

| 173/175 | Medium | [M - C(CH₃)₃]⁺ |

| 151 | Medium | [M - Br]⁺ |

| 94 | Medium | [C₆H₄F]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 230 and 232 with a characteristic ~1:1 intensity ratio. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[6] This provides a definitive confirmation of the presence of one bromine atom in the molecule.

-

Fragmentation Pathways:

-

Loss of a Methyl Group: The most facile fragmentation is often the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 215/217. This is often the base peak in the spectrum.

-

Loss of a tert-Butyl Group: Cleavage of the entire tert-butyl group as a radical (•C(CH₃)₃) will result in a fragment at m/z 173/175.

-

Loss of Bromine: Cleavage of the C-Br bond will lead to a fragment at m/z 151.

-

Formation of the tert-Butyl Cation: The tert-butyl cation itself is very stable and will likely be observed as a prominent peak at m/z 57.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this compound. The predicted spectral data and their interpretation, grounded in the fundamental principles of spectroscopy, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and the characteristic isotopic signature of bromine. This comprehensive spectroscopic analysis is an indispensable component of quality control and characterization in any research or development endeavor involving this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

University of Calgary. Chemistry 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

RSC Publishing. The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Joe-Chemistry. Infrared spectra of aromatic rings. [Link]

-

NIH. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 5. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

Commercial availability of 1-Bromo-3-(tert-butyl)-5-fluorobenzene

An In-depth Technical Guide to the Commercial Availability and Application of 1-Bromo-3-(tert-butyl)-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1123172-38-2), a key halogenated aromatic intermediate in organic synthesis and pharmaceutical research. The document details its commercial availability, quality specifications, and typical analytical methodologies for purity verification. Furthermore, it explores the compound's strategic importance in drug discovery, supported by insights into its synthetic utility. Protocols for safe handling, storage, and a logical procurement workflow are also presented to offer a complete resource for laboratory professionals.

Introduction: A Strategic Building Block in Modern Synthesis

This compound is a substituted aromatic compound whose unique structural features—a bulky tert-butyl group, a bromine atom, and a fluorine atom—make it a valuable reagent in medicinal chemistry and materials science.[1] The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective functionalization in multi-step synthetic sequences.

The tert-butyl group provides steric hindrance, which can direct reactions to specific positions and influence the conformational properties of the final molecule. In drug design, the incorporation of fluorinated aromatic moieties is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[2] As such, this compound serves as a critical starting material for constructing novel molecular scaffolds for Active Pharmaceutical Ingredients (APIs).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1123172-38-2 | [1][3] |

| Molecular Formula | C₁₀H₁₂BrF | [1] |

| Molecular Weight | 231.11 g/mol | [1] |

| Physical Form | Liquid | [3] |

| InChI Key | NEZOQSYMVSKUSO-UHFFFAOYSA-N | [1][3] |

| Purity (Typical) | ≥95% - 98% | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes typically involves sourcing from vendors that can provide detailed analytical data and cater to flexible order quantities, from milligrams to kilograms.

Table 2: Selected Commercial Suppliers and Specifications

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Ambeed) | 97% | Varies (Contact for availability) | Provides key documents like Certificate of Analysis (COA) and Safety Data Sheet (SDS).[3][4] |

| CymitQuimica (Fluorochem) | 98% | 100mg, 250mg, 1g, 5g, 10g | Products are intended for laboratory use only.[5] |

| AOBChem USA | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | Offers inquiry and quote requests for various pack sizes.[6] |

| BLDpharm | Varies | Varies | Offers global stock and different shipping origins.[7] |

| Aladdin Scientific | min 95% | 100mg | Marketed as a Protein Degrader Building Block.[2] |

Procurement Workflow

The process of acquiring this compound for a research project requires careful planning, from initial supplier vetting to final inventory management. The causality behind this structured workflow is to ensure safety, compliance, and experimental reproducibility.

Caption: Logical workflow for the procurement of a chemical reagent.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for the integrity of experimental results. Suppliers typically provide a Certificate of Analysis (COA) detailing the purity determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and identity confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a general method for verifying the purity of a sample using Gas Chromatography-Mass Spectrometry (GC-MS). The rationale is to separate volatile impurities from the main compound and identify them by their mass spectra.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[8]

-

Instrument Setup:

-

GC System: Agilent 8890 GC or equivalent.[9]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.[9][10]

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set temperature to 250°C.[9]

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

-

Mass Spectrometer Setup:

-

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to the main compound and any impurities. Purity is calculated based on the relative peak areas. The mass spectrum of the main peak should be compared against a reference spectrum to confirm identity.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of reactive sites (bromo and fluoro groups) and the sterically demanding tert-butyl group makes this compound a versatile intermediate. It is particularly useful in cross-coupling reactions where the bromo-substituent can readily participate in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, leaving the more robust fluoro-substituent intact for later-stage modification or for its inherent electronic contributions to the final molecule.

While specific examples for this exact molecule are often proprietary, its structural motifs are found in compounds developed as kinase inhibitors and other targeted therapies.[11] The synthesis of complex, poly-substituted aromatic cores is a common challenge in drug discovery, and building blocks like this compound provide an efficient entry point.

Caption: Role as a versatile intermediate in API synthesis.

Safe Handling and Storage Protocols

Proper handling of halogenated aromatic compounds is essential for laboratory safety. While this specific compound has limited publicly available toxicology data, the safety protocols for similar brominated benzenes should be strictly followed.[5][6][12][13]

Core Safety Directives

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.[6][12]

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][14]

-

Ignition Sources: this compound is a liquid and should be treated as potentially flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[6][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][14] Ensure the container is kept away from oxidizing agents.[14]

-

Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[13] Collect the contaminated material into a suitable container for hazardous waste disposal.[13] Ensure the area is well-ventilated during cleanup.

Hazard Identification: Based on GHS classifications for similar compounds, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][15] It may also be harmful if swallowed (H302).[3]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the research and development community. Its unique combination of steric and electronic features provides a powerful tool for the design and synthesis of novel compounds, particularly in the pharmaceutical industry. By understanding its commercial landscape, implementing rigorous quality control, and adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their scientific objectives.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

AOBChem USA. This compound. [Link]

-

Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

-

Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables. [Link]

-

Aladdin Scientific. This compound, min 95%, 100 mg. [Link]

-

Penta. Bromobenzene - SAFETY DATA SHEET. [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

PubChem. This compound. [Link]

-

PubChem. 1-Bromo-3-tert-butylbenzene. [Link]

- Google Patents.

- Google Patents. WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders.

-

Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

-

Agilent Technologies. speed accuracy productivity. [Link]

Sources

- 1. This compound | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1123172-38-2 [sigmaaldrich.com]

- 4. This compound - [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. gcms.cz [gcms.cz]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. fishersci.com [fishersci.com]

- 15. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-(tert-butyl)-5-fluorobenzene

Introduction

1-Bromo-3-(tert-butyl)-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile precursor in modern organic synthesis.[1] Its significance lies in the unique interplay of its substituents—a bromine atom, a bulky tert-butyl group, and a fluorine atom—which collectively influence the reactivity of the aromatic ring. This guide provides a comprehensive analysis of the electronic and steric effects governing the reactivity of this molecule, with a focus on its applications in the synthesis of pharmaceuticals and advanced materials. We will explore its behavior in key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₂BrF, possesses a distinct substitution pattern on the benzene ring that dictates its chemical behavior.[2][3][4]

| Property | Value | Source |

| Molecular Weight | 231.10 g/mol | |

| CAS Number | 1123172-38-2 | |

| Molecular Formula | C₁₀H₁₂BrF | |

| Purity | Typically ≥97% |

The strategic placement of the bromo, tert-butyl, and fluoro groups creates a unique electronic and steric environment. The tert-butyl group, a classic example of a sterically demanding substituent, exerts significant spatial hindrance.[5][6] This steric bulk can impede reactions at adjacent positions.[5][6] Electronically, the tert-butyl group is a weak electron-donating group through induction, while the fluorine and bromine atoms are electron-withdrawing through induction but can also act as weak π-donors through resonance.[7][8][9] The interplay of these effects governs the regioselectivity and reaction rates of various transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings.[10][11] The directing effects of the existing substituents on this compound are crucial in determining the position of electrophilic attack.

Directing Effects of Substituents

-

Tert-butyl group: This group is an ortho, para-director due to its electron-donating inductive effect.[5][7] However, its substantial steric bulk strongly disfavors substitution at the ortho positions (C2 and C6).[5] Consequently, electrophilic attack is predominantly directed to the para position (C4).

-

Fluorine and Bromine atoms: Halogens are generally deactivating yet ortho, para-directing.[12][13] Fluorine's strong inductive electron-withdrawing effect deactivates the ring, but its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions.[8][9] Similarly, bromine is a deactivating, ortho, para-director.

Predicted Regioselectivity

Considering the combined directing effects, electrophilic attack is most likely to occur at the positions least sterically hindered and electronically activated. The C4 position is activated by the para-directing tert-butyl group and the ortho-directing fluorine atom. The C2 and C6 positions are sterically hindered by the bulky tert-butyl group. Therefore, electrophilic substitution is predicted to occur primarily at the C4 position.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Experimental Protocol: Bromination

A representative electrophilic aromatic substitution is the bromination of this compound.

Methodology:

-

Dissolve this compound in a suitable inert solvent such as carbon tetrachloride.

-

Cool the solution to 0°C in an ice bath.

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture with stirring.

-

Maintain the temperature at 0°C for the duration of the reaction.

-

After the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those with electron-withdrawing groups.[14][15][16][17] The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16]

Reactivity Considerations

For SNAr to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.[15][18] In this compound, both fluorine and bromine can act as leaving groups. The rate of SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1/SN2 reactions.[18] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[15][18]

The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack. However, for significant activation, strong electron-withdrawing groups (like a nitro group) are typically required in the ortho or para position to the leaving group to stabilize the negative charge of the Meisenheimer complex.[16][18] In this molecule, the tert-butyl group is electron-donating, which disfavors SNAr. Therefore, forcing conditions (high temperatures, strong nucleophiles) may be necessary for this reaction to proceed.

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Metal-Catalyzed Cross-Coupling Reactions

Aryl halides are highly valuable precursors for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1][19][20] this compound can participate in various cross-coupling reactions, primarily through the reactive carbon-bromine bond.

Common Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form aryl alkynes.

The C-F bond is generally less reactive in these palladium-catalyzed cross-coupling reactions under standard conditions, allowing for selective functionalization at the C-Br position.

Experimental Protocol: Suzuki-Miyaura Coupling

Methodology:

-

In an inert atmosphere, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the mixture to the required temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the product by column chromatography.

Caption: General workflow for metal-catalyzed cross-coupling reactions.

Ortho-Lithiation

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[21] In this process, a substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The fluorine atom in this compound can act as a directing group for lithiation. Deprotonation is likely to occur at a position adjacent to the fluorine atom.[22] The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. The steric hindrance from the tert-butyl group would likely favor lithiation at the C6 position over the C4 position.

Conclusion

This compound is a strategically substituted aromatic compound with a rich and varied reactivity profile. The interplay of the steric hindrance from the tert-butyl group and the electronic effects of the bromo and fluoro substituents allows for selective transformations. While electrophilic substitution is directed primarily to the C4 position, metal-catalyzed cross-coupling reactions proceed selectively at the C-Br bond. Nucleophilic aromatic substitution is less favorable due to the presence of an electron-donating group but may be achieved under forcing conditions. Furthermore, the fluorine atom can direct ortho-lithiation, providing another avenue for regioselective functionalization. A thorough understanding of these reactivity patterns is essential for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of complex organic molecules.

References

-

Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. 2017-04-27. Available from: [Link]

-

Charlton, J. L., et al. Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. E. Canadian Journal of Chemistry. 1971;49(16):2765-2771. Available from: [Link]

-

Reusch, W. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. 2023-01-22. Available from: [Link]

-

Mongin, F., Schlosser, M. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. 1996;37(36):6551-6554. Available from: [Link]

-

Kumari, S., et al. Transition metal‐catalyzed cross‐coupling reaction of previous work. a)... ResearchGate. 2023. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

AOBChem USA. This compound. Available from: [Link]

-

Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. 2015-07-18. Available from: [Link]

-

Masesane, I. B., et al. Insights on tert-butyl alkylation effects on fluorobenzene. ResearchGate. 2025. Available from: [Link]

-

Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts –. Available from: [Link]

- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

Chemistry LibreTexts. 7.5: Directing Effects. 2022-10-04. Available from: [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. 2023-09-20. Available from: [Link]

-

Lecturio. Aromatic Compounds and Electrophilic Aromatic Substitution. Concise Medical Knowledge. Available from: [Link]

-

Myers Research Group. Directed (ortho) Metallation. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

-

The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. 2018-05-09. Available from: [Link]

-

Longdom Publishing. Short Notes on Nucleophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. 2017-11-09. Available from: [Link]

-

ResearchGate. The Electrophilic Aromatic Substitution of Fluorobenzene. 2025. Available from: [Link]

-

Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. 2023-01-04. Available from: [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]

-

Myers Research Group. ortho metalation. Available from: [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]

-

Chemistry Stack Exchange. Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. 2022-05-01. Available from: [Link]

-

Cambridge Open Engage. Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. 2021-12-31. Available from: [Link]

-

PubMed Central. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. 2022-07-17. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 17. longdom.org [longdom.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Chemicals [chemicals.thermofisher.cn]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(tert-butyl)-5-fluorobenzene from 4-tert-Butylphenol

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-bromo-3-(tert-butyl)-5-fluorobenzene, a trifunctional aromatic compound of interest in medicinal chemistry and materials science. The synthesis commences with the readily available industrial chemical, 4-tert-butylphenol. The core synthetic challenge lies in the transformation of the initial 1,4-substitution pattern of the starting material to the 1,3,5-trisubstituted arrangement of the final product. This guide details a robust, multi-step strategy involving a key deoxygenation step to form a symmetrical intermediate, followed by a regioselective lithium-halogen exchange and subsequent electrophilic fluorination. Each step is rationalized based on established chemical principles, and detailed experimental protocols are provided for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The introduction of fluorine and bromine atoms into an aromatic scaffold is a widely employed strategy in the development of pharmaceuticals and agrochemicals. These halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, presents a unique 1,3,5-substitution pattern that is often challenging to access directly.

The specified starting material, 4-tert-butylphenol, possesses a 1,4-substitution pattern. A direct functional group interconversion is not feasible without a skeletal rearrangement of the substituents. Therefore, a more elaborate strategy is required. The pathway detailed herein circumvents this challenge by first removing the directing influence of the phenolic hydroxyl group to create a symmetrically substituted intermediate. This intermediate then allows for the controlled, sequential introduction of the desired functionalities.

The overall synthetic strategy is bifurcated into two primary stages:

-

Part 1: Synthesis of the Key Intermediate, 1,3-Dibromo-5-tert-butylbenzene. This stage involves the exhaustive bromination of 4-tert-butylphenol, followed by the activation of the hydroxyl group as a triflate ester and its subsequent reductive removal.

-

Part 2: Selective Halogen Exchange to Introduce Fluorine. This stage leverages modern organometallic techniques, specifically a lithium-halogen exchange followed by quenching with an electrophilic fluorine source, to regioselectively replace one of the bromine atoms with fluorine.

Figure 1: Overall synthetic workflow from 4-tert-butylphenol to the target compound.

Part 1: Synthesis of the Key Intermediate: 1,3-Dibromo-5-tert-butylbenzene

This initial phase of the synthesis is dedicated to transforming the substitution pattern of the starting material into a symmetrical 1,3,5-arrangement, which is crucial for the regiocontrolled introduction of fluorine in the subsequent stage.

Step 1: Exhaustive Bromination of 4-tert-Butylphenol

Causality: The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position is occupied by the bulky tert-butyl group, electrophilic attack is directed exclusively to the two equivalent ortho positions. Using at least two equivalents of bromine ensures the formation of the dibrominated product, 2,6-dibromo-4-tert-butylphenol.

Experimental Protocol:

-

A solution of 4-tert-butylphenol (1 equivalent) is prepared in a suitable solvent such as dichloromethane or a mixture of chloroform and carbon tetrachloride.

-

The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

A solution of bromine (2.1 equivalents) in the same solvent is added dropwise to the cooled phenol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,6-dibromo-4-tert-butylphenol, which can be purified by recrystallization or column chromatography.

Step 2: Activation of the Phenolic Hydroxyl Group via Triflation

Causality: The direct reductive cleavage of a phenolic C-O bond is a challenging transformation.[1][2] To facilitate this, the hydroxyl group is converted into an excellent leaving group, the trifluoromethanesulfonate (triflate) ester. Aryl triflates are highly effective substrates for various palladium-catalyzed reactions, including reduction.[3][4]

Experimental Protocol:

-

To a solution of 2,6-dibromo-4-tert-butylphenol (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 equivalents).

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents) is then added dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is diluted with dichloromethane and washed sequentially with cold 1 M HCl, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude 2,6-dibromo-4-tert-butylphenyl trifluoromethanesulfonate is typically of sufficient purity for the next step, but can be further purified by flash chromatography if necessary.

Step 3: Reductive Deoxygenation of the Aryl Triflate